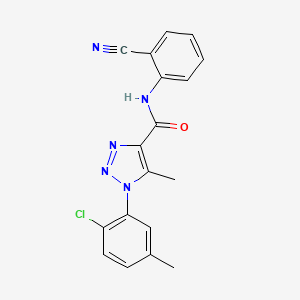
1-(2-chloro-5-methylphenyl)-N-(2-cyanophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chloro-5-methylphenyl)-N-(2-cyanophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H14ClN5O and its molecular weight is 351.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties:
- Triazole analogues, such as 4-amino-5-aminomethyl-1,2,3-triazoles, have been synthesized by reducing corresponding cyanotriazoles. These compounds, including variants like 4-amino-1,2,3-triazole-5-carboxamides, have shown interesting chemical properties due to their unique structural components (Albert, 1970).
Potential Pharmacological Properties:
- Triazole derivatives have been noted for their valuable pharmacological properties. Specifically, some compounds have shown anti-convulsive activity and potential for treating conditions like epilepsy and agitation (Shelton, 1981).
Antimicrobial Activity:
- Novel 1H-1,2,3-triazole-4-carboxamides have been synthesized and evaluated for their antimicrobial activities against various bacterial and fungal strains. Certain compounds within this category exhibited potent antibacterial effects against specific strains like Staphylococcus aureus (Pokhodylo et al., 2021).
Combinatorial Chemistry Applications:
- A synthetic protocol for the creation of combinatorial libraries of triazole-4-carboxamides, like the one , has been developed. This approach is notable for its efficiency and ability to yield a variety of derivatives for potential applications (Pokhodylo, Matiychuk, & Obushak, 2009).
Antitumor Activity:
- Similar compounds, such as 3-amino-N-(4-chloro-3-(trifluoromethyl)phenyl)-4-morpholino-1H-indazole-1-carboxamide, have been synthesized and found to inhibit the proliferation of certain cancer cell lines, indicating potential antitumor activity (Ji et al., 2018).
Propiedades
IUPAC Name |
1-(2-chloro-5-methylphenyl)-N-(2-cyanophenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O/c1-11-7-8-14(19)16(9-11)24-12(2)17(22-23-24)18(25)21-15-6-4-3-5-13(15)10-20/h3-9H,1-2H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXNSQJBRLTJQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-chloro-4-methylphenyl)-N'-[4-(1H-indol-2-yl)phenyl]urea](/img/no-structure.png)
![2-[(2,4-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-methoxypyrimidine](/img/structure/B2373152.png)
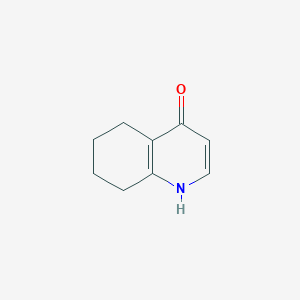
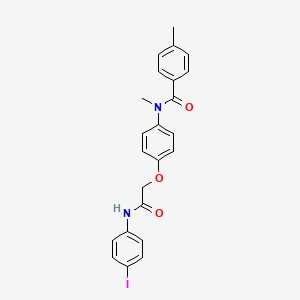
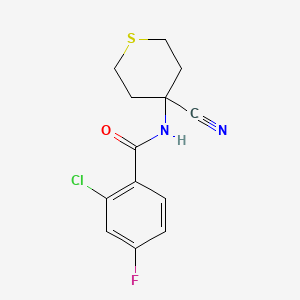
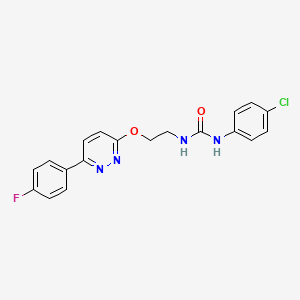
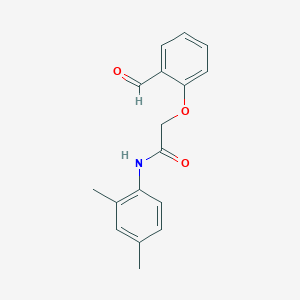
![2-Amino-4-(4-chlorophenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2373162.png)
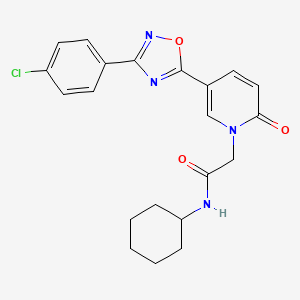
![tert-Butyl 2-methyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2373164.png)
![N-(4-bromophenyl)-2-[(1-naphthylmethyl)amino]acetamide](/img/structure/B2373165.png)
![Dimethyl 5-[(3,4-dimethylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2373166.png)
![(2-Bromo-5-methoxyphenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone;hydrochloride](/img/structure/B2373168.png)
![4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N,N-dimethylbenzenesulfonamide](/img/structure/B2373170.png)
